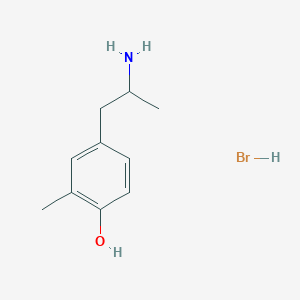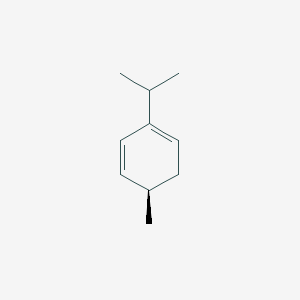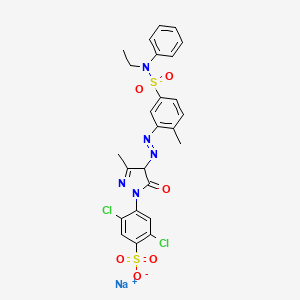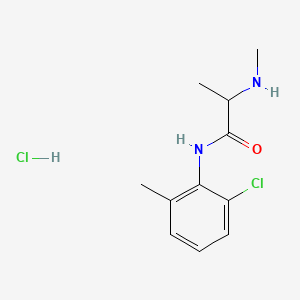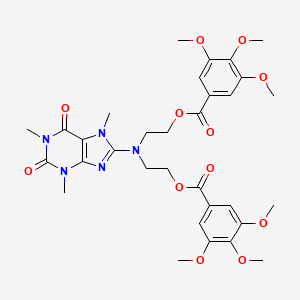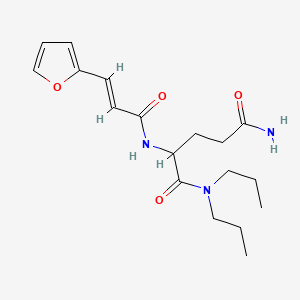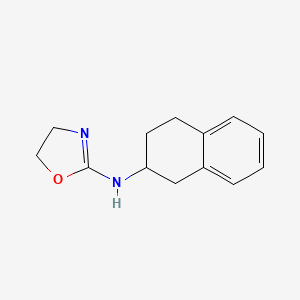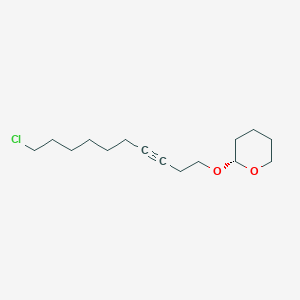
2-((10-Chloro-3-decynyl)oxy)tetrahydro-2H-pyran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((10-Cloro-3-decilinil)oxi)tetrahidro-2H-pirano es un compuesto orgánico con la fórmula molecular C15H25ClO2. Este compuesto se caracteriza por una estructura cíclica de tetrahidropirano con un grupo 10-cloro-3-decilinil unido a través de un átomo de oxígeno. Es un compuesto versátil con diversas aplicaciones en investigación científica e industria .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-((10-Cloro-3-decilinil)oxi)tetrahidro-2H-pirano típicamente involucra la reacción de tetrahidropirano con 10-cloro-3-decin-1-ol en presencia de una base adecuada. La reacción se lleva a cabo bajo condiciones controladas para asegurar la formación del producto deseado .
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar la síntesis a gran escala utilizando condiciones de reacción optimizadas para maximizar el rendimiento y la pureza. El proceso puede incluir pasos como la purificación mediante destilación o recristalización para obtener el producto final en su forma pura .
Análisis De Reacciones Químicas
Tipos de reacciones
2-((10-Cloro-3-decilinil)oxi)tetrahidro-2H-pirano puede sufrir varias reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar para formar las cetonas o aldehídos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el compuesto en alcoholes o alcanos.
Sustitución: El átomo de cloro en el grupo 10-cloro-3-decilinil se puede sustituir con otros grupos funcionales.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Se utilizan agentes reductores como hidruro de litio y aluminio (LiAlH4) o borohidruro de sodio (NaBH4).
Sustitución: Los nucleófilos como la azida de sodio (NaN3) o el cianuro de potasio (KCN) se pueden utilizar para reacciones de sustitución.
Principales productos formados
Oxidación: Formación de cetonas o aldehídos.
Reducción: Formación de alcoholes o alcanos.
Sustitución: Formación de azidas, nitrilos u otros productos sustituidos.
Aplicaciones en investigación científica
2-((10-Cloro-3-decilinil)oxi)tetrahidro-2H-pirano tiene varias aplicaciones en la investigación científica:
Química: Utilizado como bloque de construcción en la síntesis orgánica y como grupo protector para los alcoholes.
Biología: Investigado por sus posibles actividades biológicas e interacciones con biomoléculas.
Medicina: Explorado por sus posibles propiedades terapéuticas y como precursor en la síntesis de fármacos.
Industria: Utilizado en la producción de productos químicos y materiales especializados.
Aplicaciones Científicas De Investigación
2-((10-Chloro-3-decynyl)oxy)tetrahydro-2H-pyran has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for alcohols.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
El mecanismo de acción de 2-((10-Cloro-3-decilinil)oxi)tetrahidro-2H-pirano involucra su interacción con objetivos moleculares y vías específicas. El compuesto puede actuar como un electrófilo, reaccionando con nucleófilos en sistemas biológicos. También puede inhibir ciertas enzimas o proteínas mediante la formación de enlaces covalentes con residuos del sitio activo .
Comparación Con Compuestos Similares
Compuestos similares
Tetrahidropirano: Un análogo más simple con una estructura cíclica similar pero sin el grupo 10-cloro-3-decilinil.
2-(2-Bromoetoxi)tetrahidro-2H-pirano: Un compuesto relacionado con un grupo bromoetoxi en lugar del grupo 10-cloro-3-decilinil.
Singularidad
2-((10-Cloro-3-decilinil)oxi)tetrahidro-2H-pirano es único debido a la presencia del grupo 10-cloro-3-decilinil, que imparte propiedades químicas y biológicas distintas. Esto lo convierte en un compuesto valioso para aplicaciones específicas en investigación e industria .
Propiedades
Número CAS |
71673-29-5 |
|---|---|
Fórmula molecular |
C15H25ClO2 |
Peso molecular |
272.81 g/mol |
Nombre IUPAC |
(2R)-2-(10-chlorodec-3-ynoxy)oxane |
InChI |
InChI=1S/C15H25ClO2/c16-12-8-5-3-1-2-4-6-9-13-17-15-11-7-10-14-18-15/h15H,1-3,5,7-14H2/t15-/m0/s1 |
Clave InChI |
PFKZTZZEEPSIAA-HNNXBMFYSA-N |
SMILES isomérico |
C1CCO[C@@H](C1)OCCC#CCCCCCCCl |
SMILES canónico |
C1CCOC(C1)OCCC#CCCCCCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



